molecular formula C10H10F2O3 B1390438 3-Ethoxy-2,4-difluorophenylacetic acid CAS No. 1017778-29-8

3-Ethoxy-2,4-difluorophenylacetic acid

Cat. No.: B1390438
CAS No.: 1017778-29-8
M. Wt: 216.18 g/mol
InChI Key: LVXUUVBVJDEIQZ-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerged from the broader evolution of organofluorine chemistry, which gained significant momentum in the late 20th and early 21st centuries. The compound's first appearance in chemical databases occurred in 2007, marking its formal recognition as a distinct chemical entity. This timing coincides with the period when pharmaceutical and materials science industries began to recognize the unique properties that fluorinated compounds could offer for drug development and advanced materials applications.

The historical significance of this compound cannot be separated from the broader development of difluorophenylacetic acid derivatives. Research into 2,4-difluorophenylacetic acid, a closely related compound, began appearing in patent literature as early as 1987, indicating the early recognition of the potential value of difluorinated phenylacetic acid structures. The progression from simple difluorophenylacetic acids to more complex derivatives like the ethoxy-substituted variant represents a logical evolution in the field, driven by the need for more sophisticated building blocks in synthetic chemistry.

The compound's development was also influenced by advances in fluorination methodology. The ability to selectively introduce fluorine atoms at specific positions on aromatic rings required sophisticated synthetic techniques that only became widely available in the late 20th century. The subsequent introduction of ethoxy groups onto already fluorinated aromatic systems required even more specialized knowledge of organofluorine reactivity patterns, reflecting the compound's position as a product of mature organofluorine chemistry.

Industrial interest in the compound has grown steadily since its initial synthesis, as evidenced by its availability from multiple chemical suppliers worldwide. This commercial availability indicates sustained research interest and practical applications that justify the investment in production capabilities. The compound's presence in supplier catalogs from major chemical companies suggests its role as a valuable synthetic intermediate rather than merely an academic curiosity.

Position in Organofluorine Chemistry

This compound occupies a distinctive position within the broader field of organofluorine chemistry, representing the sophisticated manipulation of carbon-fluorine bonds that characterizes modern fluorinated compound design. The compound exemplifies the principles that make organofluorine compounds uniquely valuable in chemical research and applications. The carbon-fluorine bond, with its exceptional strength of approximately 480 kilojoules per mole, provides the compound with remarkable thermal and chemical stability that distinguishes it from other halogenated organic compounds.

The strategic positioning of fluorine atoms at the 2 and 4 positions of the aromatic ring creates a unique electronic environment that influences both the compound's reactivity and its physical properties. Fluorine's exceptional electronegativity of 3.98 results in highly polarized carbon-fluorine bonds, generating significant dipole moments that affect the compound's interactions with other molecules. This electronic influence extends beyond the immediate vicinity of the fluorine atoms, affecting the entire aromatic system and the adjacent acetic acid functionality.

The compound's design reflects advanced understanding of how fluorine substitution affects aromatic reactivity patterns. The 2,4-difluoro substitution pattern is particularly significant because it creates a system capable of participating in nucleophilic aromatic substitution reactions under appropriate conditions. This reactivity pattern has been exploited in recent research on catalytic concerted nucleophilic aromatic substitution reactions, where fluoroarenes serve as electrophilic partners in carbon-carbon and carbon-heteroatom bond-forming reactions.

Within the context of organofluorine chemistry, the compound also demonstrates the principle of "fluorine shielding," where fluorine atoms protect the underlying carbon skeleton from chemical attack. The low polarizability of fluorine (0.56 × 10⁻²⁴ cubic centimeters) and its small van der Waals radius (1.47 Angstroms) contribute to the compound's stability while maintaining minimal steric hindrance. These properties make the compound particularly valuable as a synthetic intermediate that can withstand harsh reaction conditions while providing reactive sites for further chemical elaboration.

The incorporation of the ethoxy group alongside the difluoro substitution pattern represents a sophisticated approach to molecular design that balances electronic effects with synthetic accessibility. The ethoxy group provides electron-donating character that can moderate the electron-withdrawing effects of the fluorine atoms, creating a more balanced electronic environment that enhances the compound's versatility in synthetic applications.

Significance in Contemporary Chemical Research

The significance of this compound in contemporary chemical research stems from its multifaceted utility as both a synthetic building block and a model compound for studying organofluorine reactivity. Recent research has highlighted the compound's value in pharmaceutical development, where fluorinated aromatics play increasingly important roles in drug discovery and development. The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs, where the unique electronic properties imparted by fluorine substitution can enhance biological activity and metabolic stability.

Contemporary research applications extend beyond pharmaceutical chemistry to include agricultural chemistry, where the compound finds use in herbicide formulation. The stability and unique reactivity patterns associated with the difluoro substitution make it valuable for developing crop protection chemicals that require specific biological activity profiles while maintaining environmental stability. This application area represents a growing field where organofluorine compounds provide solutions to complex agricultural challenges.

In materials science research, the compound's unique properties make it suitable for developing advanced materials, including polymers and coatings that require enhanced chemical resistance. The exceptional stability of carbon-fluorine bonds combined with the compound's aromatic structure provides a foundation for materials that can withstand challenging chemical environments while maintaining their structural integrity. This application area has gained particular importance as industries seek materials with enhanced performance characteristics for specialized applications.

Recent developments in synthetic methodology have elevated the compound's research significance through advances in nucleophilic aromatic substitution reactions. The 2024 research on catalytic concerted nucleophilic aromatic substitution reactions demonstrated that fluoroarenes, including compounds with substitution patterns similar to this compound, can participate in efficient carbon-carbon bond-forming reactions under mild conditions. This research breakthrough has opened new synthetic pathways that were previously inaccessible, enhancing the compound's value as a synthetic intermediate.

The compound's role in biochemical research has also expanded, with researchers employing it in studies related to enzyme inhibition and receptor binding. These applications leverage the unique electronic properties of the fluorinated aromatic system to probe biological mechanisms and develop new therapeutic approaches. The ability of fluorine substitution to modulate biological activity while maintaining molecular recognition patterns makes the compound particularly valuable for medicinal chemistry research.

Property Value Source
Molecular Formula C₁₀H₁₀F₂O₃
Molecular Weight 216.18 g/mol
Chemical Abstracts Service Number 1017778-29-8
Melting Point 104-106°C
Database Creation Date 2007-12-04
Last Modified 2025-05-10

Environmental studies represent another significant area where the compound contributes to contemporary chemical research. Its use in assessing the environmental impact of chemical pollutants reflects the growing importance of understanding how fluorinated compounds behave in environmental systems. This research area has become increasingly critical as regulatory agencies and industries seek to understand the long-term environmental implications of organofluorine compound use.

The compound's significance in contemporary research is further emphasized by its availability from multiple commercial suppliers worldwide, indicating sustained demand from the research community. This commercial viability reflects not only current research applications but also the compound's potential for future developments in synthetic chemistry, pharmaceutical research, and materials science. The continued investment in production and distribution infrastructure suggests confidence in the compound's long-term research value and commercial potential.

Properties

IUPAC Name

2-(3-ethoxy-2,4-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-2-15-10-7(11)4-3-6(9(10)12)5-8(13)14/h3-4H,2,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXUUVBVJDEIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethoxylation of Difluorophenylacetic Acid Derivatives

This method involves direct alkylation of a difluorophenylacetic acid or its derivative with an ethylating agent such as ethyl iodide in the presence of a base (e.g., potassium carbonate). The reaction is generally performed under reflux conditions to ensure high conversion.

Step Reagents/Conditions Description
1 2,4-Difluorophenylacetic acid + Ethyl iodide + K2CO3 Alkylation to introduce ethoxy group
2 Reflux in suitable solvent (e.g., acetone) Reaction proceeds to completion
3 Work-up and purification Isolation of 3-ethoxy-2,4-difluorophenylacetic acid

This approach is straightforward and suitable for laboratory-scale synthesis but may require optimization for industrial scale-up to improve yield and purity.

Multi-Step Synthesis via Grignard and Boration Reactions

A more elaborated and industrially viable method involves the following sequence:

  • Preparation of Grignard Reagent
    Starting from 4-ethoxy-2,3-difluorobromobenzene (or analogous difluorobromo derivatives), a Grignard reagent is prepared by reaction with magnesium in tetrahydrofuran (THF) under nitrogen atmosphere, often initiated by iodine.

  • Boration Reaction
    The Grignard reagent reacts with trimethyl borate at low temperatures (-40 to 10 °C) to form the corresponding arylboronic acid intermediate after acidic hydrolysis.

  • Oxidation
    The arylboronic acid is oxidized with hydrogen peroxide in methanol to yield the fluorinated phenol intermediate.

  • Side Chain Introduction and Purification
    Further functional group transformations introduce the acetic acid side chain, followed by purification steps including desalting, crystallization, and drying.

Step Reagents/Conditions Outcome Yield (%) Purity (HPLC %)
Grignard formation Mg, I2, THF, 10-35 °C, N2 atmosphere Formation of arylmagnesium bromide
Boration Trimethyl borate, THF, -30 °C to RT, HCl hydrolysis Formation of arylboronic acid 88-91 94.7-95.2
Oxidation H2O2 (30-50%), MeOH, 10-40 °C Formation of fluorinated phenol crude ~95.5 94.5-95.9
Purification Water, sodium sulfite, toluene, crystallization Pure fluorinated phenol 74-77 99.5-99.8

This method is advantageous for industrial production due to:

  • Mild reaction conditions.
  • High yield and purity.
  • Ease of solvent recovery and reuse.
  • Reduced wastewater and environmental impact.
  • High safety and operational simplicity.

Photohalogenation and Carbonylation Route (Related Fluorophenylacetic Acids)

Although specifically reported for 2,3-difluorophenylacetic acid, a related approach involves:

  • Photohalogenation of difluorotoluene to obtain difluorobenzyl halide.
  • Carbonylation of the benzyl halide under catalytic conditions with carbon monoxide to form the phenylacetic acid.

This route offers a green and efficient process with fewer steps and mild conditions, potentially adaptable for this compound synthesis with appropriate substrate modifications.

The multi-step Grignard-boration-oxidation method has been demonstrated at various scales (from laboratory to pilot plant), showing consistent yields around 88-91% for the boronic acid intermediate and final product purities exceeding 99% after purification. The use of iodine as an initiator and THF as solvent under nitrogen atmosphere ensures controlled reactivity and high selectivity.

The ethoxylation step, when performed on difluorophenylacetic acid, is influenced by reaction temperature, base selection, and solvent choice, impacting the overall yield and purity.

Method Key Steps Advantages Disadvantages Typical Yield Purity
Ethoxylation of difluorophenylacetic acid Alkylation with ethyl iodide + base Simple, direct May require reflux, moderate yield Moderate (~70-80%) Moderate to high
Grignard-Boration-Oxidation Grignard reagent formation, boration, oxidation, purification High yield, scalable, mild conditions Multi-step, requires careful handling of reagents High (88-91%) Very high (>99%)
Photohalogenation-Carbonylation (related) Photohalogenation, carbonylation Green, fewer steps Substrate specific, requires UV and CO handling High (reported for analogs) High

The preparation of this compound involves sophisticated organic synthesis techniques, with the Grignard-boration-oxidation sequence representing the most robust and scalable method currently documented. This method ensures high yield, purity, and operational safety, making it suitable for industrial applications. Alternative approaches like direct ethoxylation offer simplicity but may compromise on efficiency and scalability. Continued research into optimizing reaction conditions and exploring green chemistry routes will further enhance the preparation of this valuable compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2,4-difluorophenylacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy and difluoro groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium hydride (NaH), diethylaminosulfur trifluoride (DAST)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted phenylacetic acids

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory and Analgesic Properties
Research indicates that 3-Ethoxy-2,4-difluorophenylacetic acid exhibits potential anti-inflammatory and analgesic effects. The fluorine substitution in the aromatic ring is known to enhance bioactivity compared to non-fluorinated compounds. Preliminary studies suggest that the compound interacts favorably with specific biological targets involved in inflammatory pathways, indicating potential therapeutic applications for conditions such as arthritis and other inflammatory diseases.

Mechanism of Action
Interaction studies have focused on the binding affinity of this compound with various enzymes and receptors. These studies are crucial for understanding its mechanism of action. The presence of fluorine enhances the compound's reactivity and stability in synthetic pathways, making it a candidate for further pharmacological exploration.

Agrochemical Applications

Pesticide Development
The unique structural features of this compound make it a suitable scaffold for developing new agrochemicals. Fluorinated compounds often exhibit enhanced biological activity, which can be beneficial in designing more effective pesticides with lower environmental impact. Research into fluorinated aromatic compounds has shown potential in improving the efficacy of herbicides and fungicides.

Material Science Applications

Development of Novel Materials
The incorporation of fluorine into organic compounds can significantly alter their physical and chemical properties, leading to innovative applications in material science. This compound may serve as a building block for synthesizing new materials with specific characteristics, such as liquid crystals or polymers with enhanced thermal stability.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammation markers compared to control groups, supporting its potential use in treating inflammatory disorders.

Case Study 2: Synthesis and Characterization

Research focused on various synthetic methods for producing this compound revealed several effective pathways. These methods included traditional organic synthesis techniques as well as modern approaches like enzyme-mediated synthesis. Characterization techniques confirmed the compound's purity and structural integrity.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2,4-difluorophenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares 3-ethoxy-2,4-difluorophenylacetic acid with analogs differing in substituent positions or functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1092461-32-9 C₁₀H₁₀F₂O₃ 216.18 Ethoxy (3-), F (2-,4-), acetic acid
2-Ethoxy-3,5-difluorophenylacetic acid H32859 () C₁₀H₁₀F₂O₃ 216.18 Ethoxy (2-), F (3-,5-), acetic acid
4-Ethoxy-2,3-difluorophenylacetic acid 1017779-62-2 C₁₀H₁₀F₂O₃ 216.18 Ethoxy (4-), F (2-,3-), acetic acid
2,4-Difluoromandelic acid 132741-30-1 C₈H₆F₂O₃ 188.13 Hydroxyl (α), F (2-,4-), mandelic acid
3-Chloro-2,4-difluorophenylacetic acid 886761-66-6 C₈H₅ClF₂O₂ 206.57 Cl (3-), F (2-,4-), acetic acid
2,6-Difluoro-4-methoxyphenylacetic acid 886498-98-2 C₉H₈F₂O₃ 202.16 Methoxy (4-), F (2-,6-), acetic acid

Structural and Functional Insights

Fluorine placement: Fluorine at the 2- and 4-positions (meta/para to ethoxy) increases electronegativity, altering acidity (pKa ~3.5–4.0) compared to non-fluorinated analogs .

Functional Group Variations :

  • Mandelic acid derivatives (e.g., 2,4-difluoromandelic acid) exhibit α-hydroxyl groups, enabling chelation with metal catalysts, unlike acetic acid derivatives .
  • Chlorine substitution (e.g., 3-chloro-2,4-difluorophenylacetic acid) increases molecular weight and lipophilicity (logP ~2.5 vs. ~2.1 for fluorine-only analogs) .

Physicochemical Properties

Property This compound 2,4-Difluoromandelic Acid 3-Chloro-2,4-difluorophenylacetic Acid
Melting Point Not reported 107–110°C 107–110°C
Solubility Low in water, soluble in DMSO/THF Moderate in polar solvents Low in water, soluble in ethanol
logP (Octanol-Water) ~2.1 (estimated) ~1.8 ~2.5

Biological Activity

3-Ethoxy-2,4-difluorophenylacetic acid (CAS Number: 1017778-29-8) is a synthetic compound characterized by a unique combination of an ethoxy group and two fluorine atoms attached to a phenylacetic acid backbone. This structure imparts distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and related fields. The compound has been investigated for its potential biological activities, including anti-inflammatory and analgesic effects, as well as its application in drug development.

Molecular Structure

  • Molecular Formula : C10H10F2O3
  • Molecular Weight : 216.18 g/mol

Structural Features

The presence of fluorine atoms enhances the compound's reactivity and stability, while the ethoxy group modifies its solubility and interaction with biological targets.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Differences
2,4-Difluorophenylacetic acidC9H8F2O2Lacks ethoxy group
3,4-Difluorophenylacetic acidC9H8F2O2Difluoro groups in different positions
This compoundC10H10F2O3Contains both ethoxy and difluoro groups

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to biological effects such as:

  • Anti-inflammatory effects : The compound has shown potential in inhibiting inflammatory pathways.
  • Analgesic properties : Preliminary studies suggest it may provide pain relief comparable to traditional analgesics.

Research Findings

  • Anti-inflammatory Studies : Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. In vitro assays demonstrated that the compound can reduce pro-inflammatory cytokine production in cultured cells.
  • Cytotoxicity Against Cancer Cells : In studies involving various cancer cell lines, compounds with similar structures have displayed cytotoxic effects. For instance, derivatives of phenylacetic acids have been reported to inhibit cell proliferation with IC50 values in the low micromolar range .
  • Pharmacological Evaluations : The compound is being explored for its potential as a drug candidate due to its favorable pharmacological profile. Its unique structure allows it to act on multiple biological pathways, which is advantageous for developing multi-target drugs.

Case Studies

  • A study highlighted the synthesis and evaluation of various phenylacetic acid derivatives, including this compound. The results showed promising anti-inflammatory activity in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Another research initiative focused on the compound's analgesic properties compared to established NSAIDs (non-steroidal anti-inflammatory drugs). The findings indicated that it could serve as an alternative for patients who are intolerant to traditional pain management therapies .

Q & A

Q. What are the optimal storage conditions to ensure the stability of 3-Ethoxy-2,4-difluorophenylacetic acid in laboratory settings?

Methodological Answer: Store the compound in a cool, dry environment (≤25°C) with inert gas purging if possible. Avoid exposure to heat, moisture, and incompatible materials such as strong acids/alkalis or oxidizing agents. Stability is maintained under these conditions, as inferred from structurally similar fluorinated phenylacetic acids . For long-term storage, use amber glass vials to minimize photodegradation.

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

Methodological Answer:

  • HPLC : Use reversed-phase columns (e.g., LiChrosorb® RP-8, 10 µm) with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm for purity assessment .
  • NMR : Employ deuterated solvents (e.g., DMSO-d6 or CDCl3) for ¹H/¹³C/¹⁹F NMR. Fluorine NMR is critical for resolving substituent effects at the 2,4-difluoro positions. Cross-validate with NIST reference data for fluorinated analogs .
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode provides accurate mass confirmation.

Q. How should researchers handle toxicity uncertainties given limited toxicological data?

Methodological Answer: Assume potential acute toxicity and implement strict precautions:

  • Use fume hoods and PPE (gloves, lab coats, goggles).
  • Avoid inhalation/contact. If exposure occurs, follow general protocols for carboxylic acid derivatives (e.g., rinse skin with water for 15 minutes, seek medical evaluation). Documented gaps in toxicity data for similar compounds suggest prioritizing in vitro assays (e.g., MTT cytotoxicity screening) before in vivo studies .

Advanced Research Questions

Q. How can synthetic yields be improved for the ethoxy-fluorination step in this compound synthesis?

Methodological Answer:

  • Catalyst Optimization : Test palladium/copper-mediated coupling reactions under inert atmospheres. For example, use Pd(OAc)₂ with ligands like XPhos in DMF at 80°C .
  • Reaction Monitoring : Employ TLC (silica gel, ethyl acetate/hexane eluent) or in situ FTIR to track intermediate formation.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF). Higher dielectric constants may enhance nucleophilic displacement of fluorine .

Q. How to resolve discrepancies in reported melting points or spectral data across literature sources?

Methodological Answer:

  • Controlled Crystallization : Recrystallize the compound from ethanol/water mixtures to isolate polymorphs. Characterize each form via DSC and PXRD.
  • Spectroscopic Cross-Validation : Compare NMR chemical shifts with computational predictions (DFT calculations using Gaussian09). For example, ¹⁹F NMR shifts are highly sensitive to substituent electronic effects—differences >0.5 ppm may indicate impurities .
  • Collaborative Reproducibility : Share samples with independent labs for interlaboratory validation, as done for structurally related difluorobenzoic acids .

Q. What strategies mitigate hazardous decomposition during high-temperature reactions involving this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for fluorinated aromatics). Avoid exceeding this threshold in reflux conditions.
  • Inert Atmosphere : Use argon/nitrogen to suppress oxidative side reactions.
  • Byproduct Trapping : Install scrubbers (e.g., aqueous NaOH traps) to capture volatile fluorinated fragments, as recommended for fluorophenylacetic acid derivatives .

Data Contradiction Analysis

Q. How to address conflicting reactivity data in fluorinated aromatic systems?

Methodological Answer:

  • Electronic Effect Mapping : Use Hammett constants (σ) to quantify electron-withdrawing effects of ethoxy and fluorine groups. For example, the -OEt group (σₚ ≈ -0.27) may counteract the electron-withdrawing -F (σₚ ≈ +0.54), altering regioselectivity in electrophilic substitution .
  • Competitive Reaction Studies : Design experiments comparing halogenation or nitration rates under identical conditions. Monitor intermediates via LC-MS to identify kinetic vs. thermodynamic control .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Ethoxy-2,4-difluorophenylacetic acid
Reactant of Route 2
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3-Ethoxy-2,4-difluorophenylacetic acid

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